Molecular Weight and Heavy Atom Differentiation vs. Des-Chloro Analog
The presence of chlorine at the 5-position increases the molecular weight by 34.45 g/mol compared to the des-chloro analog, 2-morpholinonicotinonitrile (MW 189.21), adding a heavy atom for X-ray crystallography anomalous scattering or as a additional halogen-bond donor/acceptor in protein-ligand interactions. This structural feature also increases the compound's lipophilicity, impacting membrane permeability and metabolic clearance pathways.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 223.66 g/mol; Topological Polar Surface Area (TPSA): 45.2 Ų |
| Comparator Or Baseline | 2-Morpholinonicotinonitrile (MW: 189.21 g/mol; TPSA: 45.2 Ų) |
| Quantified Difference | MW increase: 34.45 g/mol (+18.2%); TPSA identical; predicted clogP higher by ~0.7 units (class-level inference, no direct measurement available). |
| Conditions | Physicochemical properties calculated by standard cheminformatics methods (e.g., DrugBank, PubChem). |
Why This Matters
The higher molecular weight and halogen atom provide a synthetic handle for deuterium exchange, radiolabeling, or heavy-atom phasing, while the identical TPSA suggests similar passive permeability potential, making it a superior choice for developing isosteric analogs with altered metallic or electronic properties.
